

Demethyleneberberine Chloride: A Technical Guide to Target Identification Studies

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Compound of Interest		
Compound Name:	Demethyleneberberine chloride	
Cat. No.:	B15620807	Get Quote

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Executive Summary

Demethyleneberberine (DMB), a primary metabolite of the natural alkaloid berberine, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anticancer properties. Understanding the molecular targets of DMB is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the key molecular targets of **demethyleneberberine chloride** and the signaling pathways it modulates. It includes a summary of available quantitative data, detailed experimental protocols for target validation, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Identified Molecular Targets and Signaling Pathways

Demethyleneberberine chloride exerts its pleiotropic effects by engaging multiple intracellular signaling cascades. The primary identified targets and pathways are:

- Toll-like Receptor 4 (TLR4) Signaling: DMB directly targets the myeloid differentiation protein-2 (MD-2), an accessory protein to TLR4, thereby inhibiting the downstream inflammatory cascade.
- NF-κB Signaling: By inhibiting the TLR4 pathway, DMB effectively suppresses the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).



- AMP-Activated Protein Kinase (AMPK) Signaling: DMB is an activator of AMPK, a central regulator of cellular energy homeostasis. This activation contributes to its metabolic regulatory effects.
- mTOR Signaling: As a downstream effector of AMPK, the mammalian target of rapamycin (mTOR) pathway is consequently inhibited by DMB, impacting cell growth and proliferation.
- c-Myc/HIF-1α Pathway: DMB has been shown to downregulate the expression of the oncogene c-Myc and the hypoxia-inducible factor-1α (HIF-1α), contributing to its anti-cancer activity.
- DNA Intercalation: Similar to its parent compound berberine, DMB is believed to interact with DNA, potentially influencing DNA replication and gene transcription.

Quantitative Data Summary

While specific quantitative binding data for **demethyleneberberine chloride** with all its targets are still under investigation, data for its parent compound, berberine, provides valuable insights.

Compound	Target	Parameter	Value	Reference
Berberine	MD-2	Binding Free Energy	-7.70 kcal/mol	[1]
Berberine	SNU-1 Gastric Cancer Cells	IC50 (NF-κB Inhibition related)	30 μΜ	[2]
Berberine	Herring Sperm DNA	Binding Constant (K)	~10^4 L·mol ⁻¹	[3][4]
Berberine	HCT116, SW480, LOVO Cells	AMPK Activation	15-60 μmol/L	[5]

Signaling Pathways and Experimental Workflows Inhibition of the TLR4/NF-kB Signaling Pathway



DMB's anti-inflammatory effects are primarily mediated through the inhibition of the TLR4 signaling pathway. It achieves this by directly binding to MD-2, which prevents the binding of lipopolysaccharide (LPS) and subsequent TLR4 dimerization and activation. This, in turn, prevents the activation of IκB kinase (IKK), the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), and the nuclear translocation of the p65 subunit of NF-κB.



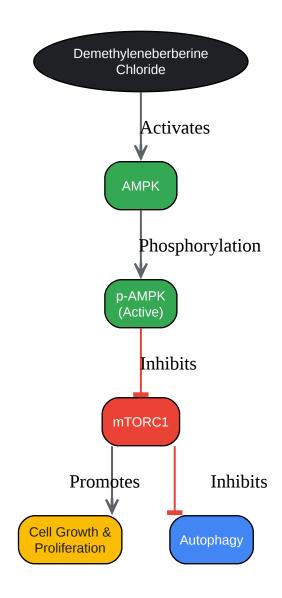
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Caption: DMB inhibits the TLR4/NF-kB signaling pathway.

Activation of the AMPK/mTOR Signaling Pathway

DMB activates AMPK, a key cellular energy sensor. Activated AMPK phosphorylates downstream targets, leading to the inhibition of anabolic pathways like mTOR signaling, which is crucial for cell growth and proliferation.





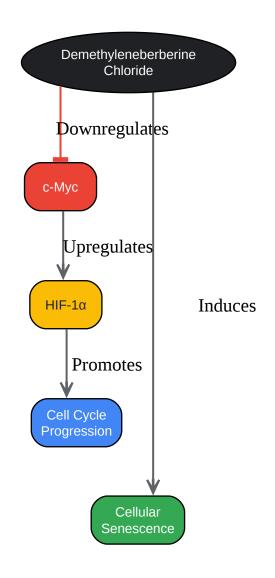
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Caption: DMB activates AMPK and inhibits mTOR signaling.

Downregulation of the c-Myc/HIF-1α Pathway

DMB has been observed to decrease the expression of both c-Myc and its downstream target HIF-1α. This contributes to its anti-cancer effects by promoting cell cycle arrest and senescence.





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Caption: DMB downregulates the c-Myc/HIF-1 α pathway.

Detailed Experimental Protocols Western Blot Analysis for Protein Phosphorylation and Expression

This protocol is fundamental for assessing the effect of DMB on the phosphorylation status of proteins like AMPK and mTOR, and the expression levels of proteins such as c-Myc and HIF- 1α .

Materials:



- Cell lines of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
- Demethyleneberberine chloride
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-HIF-1α, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of DMB for the desired time periods.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
- SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β -actin.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the inhibition of NF-κB activation by assessing the location of the p65 subunit within the cell.

Materials:

- Cells cultured on coverslips
- DMB and an NF-κB activator (e.g., LPS)
- 4% Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA in PBS)
- Primary antibody (anti-NF-kB p65)
- Fluorescently-labeled secondary antibody
- · DAPI for nuclear staining
- Fluorescence microscope

Procedure:



- Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize them.
- Blocking: Block non-specific antibody binding with a blocking solution.
- Antibody Staining: Incubate with the primary anti-p65 antibody, followed by the fluorescentlylabeled secondary antibody.
- Nuclear Staining: Stain the nuclei with DAPI.
- Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In activated cells, p65 will be localized in the nucleus, while in DMB-treated cells, it should remain in the cytoplasm.

DNA Binding Assay (Ethidium Bromide Displacement)

This fluorescence-based assay can be used to determine the DNA intercalating ability of DMB.

Materials:

- Calf thymus DNA (ctDNA)
- Ethidium Bromide (EtBr)
- Demethyleneberberine chloride
- Tris-HCl buffer
- Fluorometer

Procedure:

- Prepare a DNA-EtBr complex: Incubate ctDNA with EtBr until a stable fluorescence signal is achieved.
- Titration with DMB: Add increasing concentrations of DMB to the DNA-EtBr complex.



- Fluorescence Measurement: Measure the fluorescence intensity after each addition of DMB.
- Analysis: Intercalation of DMB into the DNA will displace the EtBr, leading to a quenching of the fluorescence. The extent of quenching can be used to determine the binding affinity.

Conclusion

Demethyleneberberine chloride is a promising natural product with a multi-targeted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cancer underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further elucidate the precise mechanisms of action of DMB and to accelerate its translation into clinical applications. Future studies should focus on obtaining more precise quantitative data, such as binding constants and IC50/EC50 values, for each of DMB's molecular targets to fully characterize its pharmacological profile.

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